molecular formula C5H11Cl2N B13421214 2,3-Dichloro-n,n-dimethylpropan-1-amine CAS No. 5443-48-1

2,3-Dichloro-n,n-dimethylpropan-1-amine

Cat. No.: B13421214
CAS No.: 5443-48-1
M. Wt: 156.05 g/mol
InChI Key: PWRALTDUHCCTCT-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Amine Chemistry

Halogenated amines are a class of organic compounds characterized by the presence of one or more halogen atoms in conjunction with an amine functional group. The inclusion of halogens, such as chlorine, can significantly alter a molecule's physical and chemical properties, including its reactivity, lipophilicity, and metabolic stability nih.gov. The chemistry of these compounds is influenced by complex interactions between the amine's nitrogen atom and the halogen(s). The nitrogen lone pair can act as a halogen bond acceptor, forming specific non-covalent bonds mdpi.com. Furthermore, interactions between amines and halogens can lead to the formation of molecular charge-transfer complexes, which can be intermediates in further chemical transformations gre.ac.uk.

Dihaloamines, such as 2,3-Dichloro-N,N-dimethylpropan-1-amine, represent a specific subclass with two halogen atoms. The presence of multiple halogens provides distinct reactive sites, making them versatile building blocks in organic synthesis vulcanchem.com. The specific reactivity is determined by the nature of the halogen and its position relative to the amine group and other parts of the carbon skeleton.

Historical Overview of Dihaloamine Research and its Chemical Significance

Academic and industrial interest in halogenated amines dates back many decades, with early research focusing on the synthesis and characterization of novel compounds within this class rsc.org. Dihaloamines have garnered particular attention due to their chemical significance as versatile synthetic intermediates. The presence of two halogen atoms offers multiple reactive centers, which can be manipulated to build more complex molecular structures, often through sequential substitution reactions vulcanchem.com.

The chemical significance of dihaloamines is largely tied to their role as precursors for molecules with targeted biological activities google.com. The specific arrangement of the two halogen atoms and the amine group is crucial, as it dictates the compound's reactivity and its suitability for particular synthetic pathways. Consequently, research has often focused on controlling the regioselectivity of halogenation and subsequent reactions to produce desired isomers.

Rationale for Dedicated Academic Investigation of this compound

The primary impetus for the dedicated investigation of this compound stems from its application as a key intermediate in the agrochemical industry google.com. It serves as a precursor in the manufacturing of certain insecticides that are synthetic analogues of nereistoxin (B154731), a naturally occurring toxin google.com. The economic and agricultural importance of these insecticides provides a strong rationale for research aimed at optimizing the production of this specific dihaloamine.

The synthesis of the final agrochemical products relies heavily on the availability of high-purity this compound google.com. Therefore, academic and industrial studies are justified to develop efficient, safe, and cost-effective manufacturing processes. Beyond its industrial application, the molecule's structure, featuring vicinal chlorine atoms (on adjacent carbons) and a tertiary amine, makes it a subject of interest for fundamental studies in chemical reactivity and synthetic methodology.

Scope and Objectives of Research on this compound as a Chemical Entity

Research focused on this compound as a distinct chemical entity has well-defined objectives. A central goal is the optimization of its synthesis to maximize yield and purity while minimizing reaction times and the formation of byproducts google.com. One established synthetic route is the chlorination of N,N-dimethylallylamine, where an acidic medium is first created before chlorination with chlorine gas google.comguidechem.com.

Key research objectives include:

Improving Synthetic Efficiency: Investigations focus on refining reaction parameters such as temperature, solvent, and reagent ratios to enhance product yield and purity google.com. For instance, patents describe processes using anhydrous conditions to prevent side reactions and reduce equipment corrosion google.com.

Process Scalability: A significant aim is to develop a synthesis process that is not only efficient but also scalable for large-scale industrial production google.com. This includes considerations for solvent recycling and waste reduction google.com.

Understanding Reactivity: A further objective is to characterize the chemical reactivity of the compound. The two chlorine atoms offer potential for various nucleophilic substitution and elimination reactions, making it a versatile building block for creating other complex molecules.

The overarching goal of this research is to ensure a reliable and economical supply of this crucial intermediate for its end-use applications google.com.

Data Tables

Table 1: Chemical Identifiers for this compound

Identifier Value
IUPAC Name This compound nih.gov
CAS Number 5443-48-1 nih.gov
Molecular Formula C₅H₁₁Cl₂N nih.gov
Canonical SMILES CN(C)CC(CCl)Cl nih.gov

| InChIKey | PWRALTDUHCCTCT-UHFFFAOYSA-N nih.gov |

Table 2: Computed Physicochemical Properties of this compound

Property Value
Molecular Weight 156.05 g/mol nih.gov
Exact Mass 155.0268547 Da nih.gov
Hydrogen Bond Donor Count 0 nih.gov
Hydrogen Bond Acceptor Count 1 nih.gov
Rotatable Bond Count 3 nih.gov

| Topological Polar Surface Area | 3.2 Ų nih.gov |

Table 3: Overview of Synthesis for this compound

Precursor Reagents Key Conditions Reference
N,N-dimethylallylamine 1. Hydrochloric acid2. Chlorine gas Acidification to pH 2-3, followed by chlorination at 50-60°C. guidechem.com Guidechem

Table of Mentioned Compounds

Compound Name
This compound
N,N-dimethylallylamine
Chlorine
Ethylene (B1197577) dichloride
Hydrochloric acid
Hydrogen chloride

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5443-48-1

Molecular Formula

C5H11Cl2N

Molecular Weight

156.05 g/mol

IUPAC Name

2,3-dichloro-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C5H11Cl2N/c1-8(2)4-5(7)3-6/h5H,3-4H2,1-2H3

InChI Key

PWRALTDUHCCTCT-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(CCl)Cl

Origin of Product

United States

Nomenclature and Fundamental Structural Characteristics of 2,3 Dichloro N,n Dimethylpropan 1 Amine

Systematic IUPAC Naming and Associated Synonyms

The compound is systematically named 2,3-dichloro-N,N-dimethylpropan-1-amine according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. vulcanchem.com This name precisely describes the molecular structure: a three-carbon propane (B168953) chain as the backbone, with two chlorine atoms located at the second and third carbon atoms, and a dimethylamino group (-N(CH3)2) attached to the first carbon atom.

In scientific literature and commercial databases, this compound is also referred to by several synonyms. These alternative names, while not as systematic as the IUPAC designation, are important for comprehensive database searches and recognizing the compound in various contexts.

Type Name Source
IUPAC NameThis compound vulcanchem.com
Synonym2,3-DICHLORO-N,N-DIMETHYL-PROPAN-1-AMINE nih.gov
Synonym3-dimethylamino propylene (B89431) chloride nih.gov
CAS Number5443-48-1 nih.gov
PubChem CID227771 nih.gov

Molecular Formula and Bond Connectivity (C5H11Cl2N)

The molecular formula for this compound is C5H11Cl2N . vulcanchem.comnih.gov This formula indicates that each molecule is composed of five carbon atoms, eleven hydrogen atoms, two chlorine atoms, and one nitrogen atom.

The connectivity of these atoms is as follows:

A central three-carbon propane chain forms the backbone of the molecule.

A dimethylamino group, -N(CH3)2, is bonded to the first carbon atom (C1) of the propane chain.

A chlorine atom is bonded to the second carbon atom (C2).

A second chlorine atom is bonded to the third carbon atom (C3).

This specific arrangement of atoms and bonds is crucial in defining the chemical and physical properties of the compound. The presence of the two chlorine atoms and the tertiary amine functional group are key features that influence its reactivity.

Structural Isomerism and Stereochemical Considerations within Dichlorinated Propane Amine Derivatives

The general formula C5H11Cl2N can represent several structural isomers, which differ in the arrangement of their atoms. Understanding these isomers is essential for distinguishing this compound from its counterparts.

Positional Isomers and their Distinctions (e.g., 1,3-dichloro vs. 2,3-dichloro substitution patterns)

Positional isomers have the same carbon skeleton and functional groups but differ in the position of the functional groups. In the case of dichlorinated N,N-dimethylpropanamine, the placement of the two chlorine atoms along the propane chain leads to different isomers.

A notable positional isomer is 1,3-dichloro-N,N-dimethylpropan-2-amine . vulcanchem.com The key distinctions between this isomer and this compound are outlined in the table below:

Feature This compound 1,3-Dichloro-N,N-dimethylpropan-2-amine
Dimethylamino Group Position Carbon 1 (C1)Carbon 2 (C2)
Chlorine Atom Positions Carbon 2 (C2) and Carbon 3 (C3)Carbon 1 (C1) and Carbon 3 (C3)
Symmetry AsymmetricSymmetric (with respect to the C2 position)

These differences in substitution patterns lead to distinct chemical and physical properties for each isomer.

Chiral Centers and Potential for Stereoisomers (considering C2 and C3 substitution)

A chiral center is a carbon atom that is attached to four different groups. The presence of a chiral center in a molecule leads to the possibility of stereoisomers, which are molecules with the same molecular formula and connectivity but different spatial arrangements of their atoms.

In the structure of this compound, the second carbon atom (C2) is bonded to four different groups:

A -CH2N(CH3)2 group

A -CH2Cl group

A chlorine atom (Cl)

A hydrogen atom (H)

Due to this arrangement, C2 is a chiral center . The presence of this single chiral center means that this compound can exist as a pair of enantiomers (non-superimposable mirror images). These enantiomers are designated as (R)-2,3-dichloro-N,N-dimethylpropan-1-amine and (S)-2,3-dichloro-N,N-dimethylpropan-1-amine.

The third carbon atom (C3) is not a chiral center as it is bonded to two hydrogen atoms.

Conformational Analysis of the this compound Backbone

The single bonds within the propane backbone of this compound allow for rotation, leading to different spatial arrangements of the atoms known as conformations. The stability of these conformations is influenced by steric hindrance and electrostatic interactions between the substituents.

The rotation around the C1-C2 and C2-C3 bonds is of particular interest. The rotational barrier in propane is approximately 3.4 kcal/mol, which is slightly higher than that of ethane (B1197151) due to the steric repulsion between a methyl group and a hydrogen atom in the eclipsed conformation. masterorganicchemistry.comstereoelectronics.org In this compound, the presence of bulky and electronegative chlorine atoms and the dimethylaminomethyl group will significantly influence the conformational preferences.

The most stable conformations will be those that minimize the steric and electrostatic repulsions between the large substituents. Staggered conformations, where the substituents on adjacent carbon atoms are as far apart as possible, are energetically favored over eclipsed conformations. Specifically, an anti-periplanar arrangement, where the largest groups on adjacent carbons are 180° apart, is generally the most stable.

Synthetic Methodologies for 2,3 Dichloro N,n Dimethylpropan 1 Amine

Retrosynthetic Analysis of the 2,3-Dichloro-N,N-dimethylpropan-1-amine Framework

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, readily available starting materials. amazonaws.com For this compound, the analysis begins by identifying the key functional groups and bonds that can be disconnected.

The primary disconnections for this molecule are the two carbon-chlorine (C-Cl) bonds at positions 2 and 3. A functional group interconversion (FGI) approach suggests that a vicinal dichloride (a molecule with two chlorine atoms on adjacent carbons) can be formed from an alkene via an addition reaction. Disconnecting both C-Cl bonds thus leads to a propenyl precursor. This retrosynthetic step points directly to N,N-dimethylallylamine as the logical and most common starting material. The forward reaction would then be the addition of chlorine across the double bond of N,N-dimethylallylamine. This approach is highly convergent and represents the most direct pathway to the target structure.

Direct Halogenation Approaches

Direct halogenation focuses on the addition of halogens across a carbon-carbon double bond. This method is the most industrially significant for producing this compound due to its efficiency.

The synthesis of this compound is most commonly achieved through the direct chlorination of N,N-dimethylallylamine. guidechem.com This process is typically conducted in a two-stage manner involving acidification followed by chlorination.

The reaction generally proceeds without a catalyst and is managed by controlling the reaction parameters. The initial step involves the acidification of N,N-dimethylallylamine with hydrochloric acid. This is an exothermic reaction that is carefully controlled at a low temperature, typically below 10°C, to reach a pH of 2-3. guidechem.com This step forms the hydrochloride salt of the amine, which modulates its reactivity and prevents unwanted side reactions.

Following acidification, chlorine gas is introduced into the reaction mixture. The chlorination temperature is maintained between 50°C and 60°C until the reaction reaches completion. guidechem.com An alternative patented method utilizes anhydrous conditions, where dry hydrogen chloride gas is first introduced into a solution of N,N-dimethylallylamine, followed by the addition of dry chlorine gas. google.com This anhydrous method is reported to shorten the reaction period and improve product yield and purity. google.com After the chlorination is complete, the temperature may be raised to drive off any remaining free chlorine before workup. guidechem.com

google.com
ParameterCondition DetailsReported Yield
AcidificationAqueous concentrated HCl, cooled to 10°C, pH adjusted to 2.67.9%
Chlorination Temp.20°C after acidification.67.9%
Anhydrous MethodDry HCl gas followed by dry Cl₂ gas in ethylene (B1197577) dichloride solvent.92.7% - 94.5%
WorkupNeutralization with 30% NaOH solution to pH > 9 for free amine extraction.Varies with initial yield

The choice of solvent plays a critical role in the reaction's efficiency, safety, and environmental impact. A nonpolar organic solvent is often employed, with ethylene dichloride (1,2-dichloroethane) being a preferred choice. google.com It is effective in dissolving the starting material and the intermediate hydrochloride salt, and it can be recovered and recycled without extensive treatment, which improves the process economy. google.com

Other solvents like chloroform (B151607) and carbon tetrachloride have been considered but are generally less ideal. google.com Chloroform is more expensive and has carcinogenic properties, while carbon tetrachloride is also associated with higher toxicity and cost compared to ethylene dichloride. google.com The use of an appropriate solvent like ethylene dichloride helps to prevent side reactions and reduce corrosion to the equipment, leading to a higher purity of the final product. google.com The final step of the process typically involves adding water to the reaction mixture, which allows for the separation of the product, often as its hydrochloride salt in the aqueous layer. google.com

While the use of elemental chlorine (Cl₂) is the most documented method for this specific transformation, other halogenating agents are widely used in organic synthesis for the dichlorination of alkenes. These reagents can offer advantages in terms of handling, safety, and selectivity.

Potential alternative reagents include:

Sulfuryl chloride (SO₂Cl₂): Often used in the presence of a radical initiator to generate chlorine radicals for addition to alkenes. It can provide a more controlled release of chlorine compared to gaseous Cl₂.

N-Chlorosuccinimide (NCS): A solid, easy-to-handle electrophilic chlorinating agent. sigmaaldrich.com It is frequently used for allylic chlorination but can also be used for the chlorination of double bonds, often in the presence of an acid catalyst.

Phosphorus oxychloride (POCl₃) and Thionyl chloride (SOCl₂): While primarily known for converting alcohols to alkyl chlorides, they can also participate in chlorination reactions under certain conditions, though they are less common for direct addition to simple alkenes. sigmaaldrich.comresearchgate.net

These alternative reagents could theoretically be applied to the synthesis of this compound, potentially under milder conditions and with improved safety profiles compared to using chlorine gas.

Chlorination of N,N-Dimethylallylamine

Multi-Step Synthesis via Alkylation and Subsequent Halogenation

An alternative conceptual approach to the target molecule involves forming the carbon-nitrogen bond via alkylation and subsequently introducing the chlorine atoms. This multi-step pathway offers greater flexibility in precursor selection but is generally longer and less atom-economical than the direct halogenation route.

A hypothetical route could begin with a precursor already containing the required oxygen functionalities, such as 3-(dimethylamino)propane-1,2-diol. This starting material contains the complete carbon backbone and the required N,N-dimethylamino group. The synthesis would then be completed by a double dehydroxy-chlorination reaction. In this step, both hydroxyl groups are simultaneously replaced by chlorine atoms. Reagents commonly used for this type of transformation include thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). This strategy separates the formation of the amine functionality from the halogenation step, which can be advantageous if the direct chlorination of N,N-dimethylallylamine proves to be low-yielding or produces inseparable impurities for a specific application.

Alkylation of Dimethylamine (B145610) with Propane (B168953) Derivatives

The synthesis originates with the formation of N,N-dimethylallylamine, the key precursor. This is achieved through the alkylation of dimethylamine with a suitable three-carbon propane derivative, typically allyl chloride. The reaction involves the nucleophilic attack of dimethylamine on allyl chloride. This process yields N,N-dimethylallylamine hydrochloride, which is then neutralized to obtain the free amine. This precursor contains the necessary carbon skeleton and dimethylamino group, with a double bond that serves as the reactive site for subsequent halogenation.

Introduction of Halogen Functionality at Specific Positions

The introduction of the two chlorine atoms at the second and third positions of the propane chain is accomplished through the chlorination of N,N-dimethylallylamine. guidechem.comgoogle.com The standard procedure involves several key steps:

Acidification : N,N-dimethylallylamine is first treated with hydrochloric acid. This step protonates the amine, forming the hydrochloride salt, N,N-dimethylallylamine hydrochloride. This is typically done at low temperatures (below 10°C) until the pH of the solution is acidic (pH 2-3). guidechem.comgoogle.com

Chlorination : Chlorine gas is then introduced into the solution containing the hydrochloride salt. guidechem.comgoogle.com The chlorine adds across the double bond of the allyl group, a classic electrophilic addition reaction, to form the desired this compound, which is present as its hydrochloride salt. google.com The temperature of this chlorination step is carefully controlled, often maintained between 50-60°C, to ensure the reaction proceeds to completion and to minimize side reactions. guidechem.com

Optimization Strategies for Yield and Purity in this compound Synthesis

A patented improvement involves conducting the reaction under anhydrous conditions within a nonpolar organic solvent, such as ethylene dichloride. google.com This strategy offers several advantages:

Elimination of Side Reactions : By excluding water, the formation of hypochlorous acid is prevented, thereby eliminating the pathway to the chlorinated alcohol byproduct. google.com

Improved Yield and Purity : This anhydrous method has been shown to increase both the yield and purity of the product to approximately 95%. google.com

Reduced Reaction Time : The reaction rate can be more than doubled compared to the aqueous method. google.com

Reduced Corrosion : Operating under anhydrous conditions minimizes the corrosion of reaction equipment. google.com

Solvent Recycling : The nonpolar solvent can be recovered and recycled without extensive treatment. google.com

The optimized process involves dissolving N,N-dimethylallylamine in ethylene dichloride, followed by the introduction of dry hydrogen chloride gas for salification, and then dry chlorine gas for the chlorination step. google.com Controlling the rate of gas introduction and monitoring the reaction endpoint are crucial for achieving high efficiency. google.com

Table 1: Comparison of Synthetic Methods
ParameterAqueous MethodAnhydrous Method (in Ethylene Dichloride)
Primary Reactants N,N-dimethylallylamine, Hydrochloric Acid, Chlorine Gas, WaterN,N-dimethylallylamine, Dry Hydrogen Chloride, Dry Chlorine Gas
Solvent WaterEthylene Dichloride
Major Byproduct N,N-dimethyl chloro propanolamine (B44665) google.comSignificantly reduced/eliminated google.com
Reported Yield 67.9% - 81.4% google.com~95% google.com
Reported Purity 75.1% - 86.28% google.com~95% google.com

Isolation and Purification Techniques for Research-Grade Material

Following the chlorination reaction, the product exists as this compound hydrochloride. The isolation and purification process is designed to separate the product from the reaction medium, unreacted starting materials, and any byproducts.

The typical workup procedure involves the following steps:

Removal of Excess Gas : In the optimized anhydrous method, any excess hydrogen chloride and chlorine gas are removed from the reaction vessel. google.com

Aqueous Extraction : Water is added to the reaction mixture. The hydrochloride salt of the product is highly soluble in water and partitions into the aqueous layer, while the nonpolar organic solvent forms a separate layer. guidechem.comgoogle.com The mixture is allowed to stand, and the layers are separated. guidechem.com

Neutralization (Free-Basing) : The aqueous solution containing the product's hydrochloride salt is treated with a strong base, such as a sodium hydroxide (B78521) (NaOH) solution, until the pH is alkaline (pH > 9). google.com This deprotonates the amine, converting the salt into the free base form of this compound.

Phase Separation : The free amine is less soluble in water and will form a separate organic layer, which can be isolated through decantation or with a separatory funnel. google.com This step is reportedly easier and the separation time is shorter when using the anhydrous synthesis method because fewer impurities are present. google.com

For the production of research-grade material, which demands very high purity, further purification steps beyond this initial extraction and separation would be necessary. These techniques could include:

Distillation : Fractional distillation under reduced pressure can be used to separate the product from any remaining volatile impurities or byproducts based on differences in boiling points.

Chromatography : Techniques such as column chromatography could be employed to separate the target compound from structurally similar impurities, yielding a highly pure sample.

The choice of final purification method depends on the required purity level for the intended research application.

Reaction Mechanisms and Chemical Reactivity of 2,3 Dichloro N,n Dimethylpropan 1 Amine

Nucleophilic Substitution Reactions Involving the Halogen Centers

The carbon-chlorine bonds in 2,3-dichloro-N,N-dimethylpropan-1-amine are polar, rendering the carbon atoms electrophilic and susceptible to attack by nucleophiles. These reactions can proceed through either intermolecular or intramolecular pathways.

Intramolecular Cyclization Pathways (e.g., formation of aziridine (B145994) intermediates)

A significant feature of the reactivity of this compound is the potential for the tertiary amine to act as an internal nucleophile. Through neighboring group participation, the lone pair of electrons on the nitrogen atom can attack the adjacent carbon bearing a chlorine atom, leading to the displacement of the chloride ion and the formation of a highly reactive three-membered heterocyclic intermediate, a quaternary aziridinium (B1262131) ion.

Intermolecular Substitution with Diverse Nucleophiles

The chloro substituents on this compound can be displaced by a wide array of external nucleophiles in SN2-type reactions. The specific products formed depend on the nature of the nucleophile and the reaction conditions.

Common nucleophiles that can participate in these reactions include:

Hydroxide (B78521) and alkoxides: These strong nucleophiles can displace the chlorine atoms to form the corresponding alcohols or ethers.

Amines: Primary and secondary amines can react to form more complex polyamines.

Azide (B81097) ion: The azide ion is a good nucleophile that can be introduced to form an alkyl azide, which can subsequently be reduced to an amine. masterorganicchemistry.comlibretexts.org

The table below summarizes some potential intermolecular substitution reactions.

NucleophileReagent ExampleProduct Type
HydroxideSodium Hydroxide (NaOH)Dihydroxy-N,N-dimethylpropan-1-amine
AlkoxideSodium Methoxide (NaOCH₃)Dimethoxy-N,N-dimethylpropan-1-amine
AmineAmmonia (NH₃)Diamino-N,N-dimethylpropan-1-amine
AzideSodium Azide (NaN₃)Diazido-N,N-dimethylpropan-1-amine

Elimination Reactions Leading to Unsaturated Derivatives

In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions, specifically dehydrohalogenation, to yield unsaturated products. The most probable mechanism for this transformation is the bimolecular elimination (E2) pathway. pressbooks.publibretexts.orgmasterorganicchemistry.com

The E2 mechanism is a concerted, one-step process where the base abstracts a proton from a carbon atom adjacent (beta) to the carbon bearing a leaving group (a chlorine atom), while simultaneously the double bond forms and the leaving group departs. pressbooks.publibretexts.org For the E2 reaction to occur efficiently, a specific stereochemical arrangement, known as anti-periplanar geometry, is typically required between the abstracted proton and the leaving group.

Depending on which chlorine atom is eliminated and from which adjacent carbon a proton is abstracted, a mixture of isomeric unsaturated amines could potentially be formed. The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product, although the use of sterically hindered bases can favor the formation of the less substituted alkene (Hofmann product). libretexts.org

Reactivity of the Tertiary Amine Moiety (e.g., quaternization, coordination chemistry)

The tertiary amine group in this compound possesses a lone pair of electrons on the nitrogen atom, which imparts both basic and nucleophilic character to this part of the molecule.

One of the characteristic reactions of tertiary amines is quaternization , also known as the Menshutkin reaction. jcu.cz This involves the reaction of the amine with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) to form a quaternary ammonium (B1175870) salt. jcu.czresearchgate.net In this SN2 reaction, the nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. The product is a salt in which the nitrogen atom bears a positive charge and is bonded to four organic groups.

Furthermore, the lone pair of electrons on the nitrogen atom allows the amine to function as a Lewis base and a ligand in coordination chemistry . docsity.commssambad.orgiitk.ac.inscienceinfo.com It can donate this electron pair to a metal center to form a coordination complex. The stability and structure of such complexes depend on various factors, including the nature of the metal ion, the presence of other ligands, and the steric and electronic properties of the this compound ligand itself.

Influence of Steric and Electronic Factors on Reactivity

The reactivity of this compound is significantly influenced by both steric and electronic factors arising from its molecular structure.

Steric Factors:

Steric hindrance plays a crucial role in nucleophilic substitution reactions at the chlorinated carbons. The presence of the N,N-dimethylamino group and the adjacent chlorine atom can impede the approach of bulky nucleophiles, potentially slowing down the rate of SN2 reactions. youtube.comchemistrysteps.com Similarly, steric crowding around the nitrogen atom can affect its nucleophilicity in quaternization reactions. osti.gov

In elimination reactions, the use of a sterically bulky base can influence the regiochemical outcome, favoring the formation of the less sterically hindered Hofmann product over the thermodynamically more stable Zaitsev product. libretexts.org

Electronic Factors:

The two chlorine atoms exert a strong electron-withdrawing inductive effect (-I effect). This effect polarizes the C-Cl bonds, making the carbon atoms more electrophilic and thus more susceptible to nucleophilic attack. This electronic pull also influences the acidity of the neighboring protons, which is a key factor in elimination reactions. researchgate.net

The nitrogen atom of the tertiary amine has an electron-donating inductive effect (+I effect) and can also participate in anchimeric assistance (neighboring group participation), as discussed in the context of intramolecular cyclization. This can accelerate the rate of substitution reactions at the adjacent carbon.

The interplay of these steric and electronic effects determines the preferred reaction pathway and the rate at which it proceeds. For instance, while the electron-withdrawing nature of the chlorine atoms activates the molecule towards nucleophilic attack, significant steric hindrance from the nucleophile or the substrate itself could favor an elimination pathway instead.

Acid-Base Chemistry and Salt Formation (e.g., hydrochloride salt)

The presence of the tertiary amine group confers basic properties on this compound. libretexts.orgmasterorganicchemistry.comyoutube.com The lone pair of electrons on the nitrogen atom can accept a proton from an acid, acting as a Brønsted-Lowry base.

In the presence of a strong acid, such as hydrochloric acid (HCl), the amine is protonated to form a water-soluble ammonium salt, specifically 2,3-dichloro-N,N-dimethylpropan-1-ammonium chloride. guidechem.com This acid-base reaction is a fundamental property of amines.

The basicity of the amine is influenced by the electronic effects of the substituents. The electron-withdrawing inductive effect of the two chlorine atoms would be expected to decrease the electron density on the nitrogen atom, thereby making it a weaker base compared to a similar amine without the halogen substituents. masterorganicchemistry.com

The formation of the hydrochloride salt is a common method for the isolation, purification, and handling of this and other amine compounds, as the resulting salt is often a stable, crystalline solid that is more soluble in water than the free base. medchemexpress.com

Spectroscopic Characterization and Structural Elucidation of 2,3 Dichloro N,n Dimethylpropan 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the magnetic fields around atomic nuclei.

¹H NMR Analysis of Proton Environments

A ¹H NMR spectrum provides information on the different chemical environments of protons in a molecule. For 2,3-Dichloro-N,N-dimethylpropan-1-amine, one would expect to observe distinct signals for the N,N-dimethyl protons, the methylene (B1212753) protons adjacent to the amine, the methine proton, and the methylene protons adjacent to the second chlorine atom. The chemical shifts (δ) of these protons would be influenced by the electronegativity of the neighboring nitrogen and chlorine atoms. Protons closer to these electronegative atoms would be expected to appear at a lower field (higher ppm value). Furthermore, spin-spin coupling between adjacent non-equivalent protons would lead to signal splitting, providing valuable information about the connectivity of the carbon skeleton. However, without experimental data, a precise analysis of chemical shifts and coupling constants remains speculative.

¹³C NMR Investigations of the Carbon Skeleton

In ¹³C NMR spectroscopy, each unique carbon atom in a molecule gives a distinct signal. For this compound, five distinct signals would be anticipated, corresponding to the two methyl carbons of the dimethylamino group, the methylene carbon adjacent to the nitrogen, the methine carbon, and the methylene carbon bearing a chlorine atom. The chemical shifts of these carbons would be significantly affected by the attached heteroatoms, with carbons bonded to nitrogen and chlorine appearing at lower fields. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) could further distinguish between methyl (CH₃), methylene (CH₂), and methine (CH) carbons.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structural Assignment

Two-dimensional NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and elucidating the complete molecular structure.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, confirming the sequence of protons in the propane (B168953) chain.

HSQC (Heteronuclear Single Quantum Coherence) would show correlations between each proton and the carbon atom it is directly attached to, allowing for the definitive assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons, which is crucial for establishing the connectivity between different parts of the molecule, such as the N,N-dimethyl group and the propanamine backbone. The absence of published 2D NMR data for this compound prevents a detailed connectivity analysis.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR and Raman spectroscopy are used to identify functional groups in a molecule by observing their characteristic vibrational frequencies. For this compound, key vibrational modes would include C-H stretching and bending vibrations of the alkyl groups, C-N stretching of the tertiary amine, and C-Cl stretching vibrations. As a tertiary amine, it would lack the characteristic N-H stretching bands seen in primary and secondary amines. The C-Cl stretching bands are typically found in the fingerprint region of the IR spectrum. Without access to the spectra, a detailed assignment of these vibrational modes is not possible.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Elucidation

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular ion peak in the mass spectrum of this compound would confirm its molecular weight. A key feature would be the isotopic pattern of the molecular ion, which would show characteristic M, M+2, and M+4 peaks due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The fragmentation of the molecule under electron impact would likely involve the cleavage of C-C bonds, particularly alpha-cleavage adjacent to the nitrogen atom, leading to the formation of a stable iminium ion, which is a common fragmentation pathway for amines. Cleavage of the C-Cl bonds would also be expected.

X-ray Crystallography for Solid-State Structure Determination and Conformational Studies

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and conformational details. To perform this analysis, the compound must first be obtained in the form of a suitable single crystal. A crystallographic study of this compound would definitively establish its molecular structure in the solid state. However, there are no published crystal structures for this compound in crystallographic databases.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The geometry of this compound is expected to be significantly influenced by the presence of two electron-withdrawing chlorine atoms. These substituents affect the electronic distribution along the propane backbone, thereby influencing bond lengths and angles.

In the case of the analogous compound, 3-Chloro-N,N-dimethylpropan-1-aminium chloride, X-ray diffraction studies have revealed a preference for a gauche conformation. researchgate.net This conformation is stabilized by the gauche effect, where a C-H bond on the carbon atom beta to the chlorine atom donates electron density to the antibonding orbital of the C-Cl bond. researchgate.net This interaction leads to a lengthening of the C-Cl bond. researchgate.net Density Functional Theory (DFT) calculations on this molecule show a C-Cl bond length of 1.812 Å in the optimized gauche structure. researchgate.net

For this compound, the presence of an additional chlorine atom on the adjacent carbon would likely introduce further electronic and steric effects. The C-Cl bonds are anticipated to be slightly longer than typical alkyl chlorides due to intramolecular repulsive forces between the two chlorine atoms and the bulky N,N-dimethylamino group. The bond angles around the chlorinated carbons (C2 and C3) are expected to deviate from the ideal tetrahedral angle of 109.5° to accommodate the steric bulk of the substituents.

A key dihedral angle in the monochlorinated analogue, Cl1-C1-C2-C3, was determined to be -68.6(6)°. researchgate.net This deviation from a perfect staggered conformation is a hallmark of the stabilizing gauche interaction. It is plausible that the dichlorinated compound would also adopt a conformation that minimizes steric hindrance while allowing for favorable electronic interactions, though the specific dihedral angles would be contingent on the relative stereochemistry of the two chlorine atoms.

Table 1: Selected Geometric Parameters for 3-Chloro-N,N-dimethylpropan-1-aminium chloride (as a proxy for this compound)

ParameterAtom 1Atom 2Atom 3Atom 4Value
Dihedral Angle Cl1C1C2C3-68.6 (6)°

Note: Data obtained from the crystallographic study of 3-Chloro-N,N-dimethylpropan-1-aminium chloride. This data is presented as a comparative reference due to the absence of experimental data for this compound.

Investigation of Intermolecular Interactions and Crystal Packing

The solid-state structure of organic molecules is governed by a variety of intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. In the case of this compound and its derivatives, the presence of polar C-Cl bonds and a tertiary amine group dictates the nature of these interactions.

The crystal structure of 3-Chloro-N,N-dimethylpropan-1-aminium chloride reveals a fascinating supramolecular assembly. The individual cations are organized into a head-to-tail square arrangement when viewed down the crystallographic c-axis. researchgate.net This arrangement is a consequence of a network of intermolecular interactions. The primary classical hydrogen bonding observed is interlayer, linking the molecules in the third dimension. researchgate.net

For this compound, particularly in its protonated form (hydrochloride salt), similar intermolecular forces are expected to play a crucial role in the crystal packing. The tertiary amine, upon protonation, would act as a hydrogen bond donor, forming interactions with the chloride counter-ion. The chlorine substituents on the propyl chain would contribute to dipole-dipole interactions and weaker C-H···Cl hydrogen bonds, further stabilizing the crystal lattice.

Computational and Theoretical Investigations of 2,3 Dichloro N,n Dimethylpropan 1 Amine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a powerful and widely used computational method in quantum chemistry. numberanalytics.comnumberanalytics.comsolubilityofthings.com Instead of calculating the complex many-electron wavefunction, DFT determines the electronic structure of a molecule based on its electron density. solubilityofthings.comsynopsys.com This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems, including organic molecules like 2,3-Dichloro-N,N-dimethylpropan-1-amine. numberanalytics.comsolubilityofthings.com

For this molecule, DFT calculations would be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms by finding the minimum energy structure.

Calculate Thermodynamic Properties: Predict properties such as enthalpy, Gibbs free energy, and entropy.

Investigate Electronic Properties: Determine dipole moment, polarizability, and atomic charges, which are crucial for understanding intermolecular interactions.

DFT is instrumental in predicting molecular geometries, reaction energetics, and the structure of transition states, thereby providing a detailed map of a reaction pathway. numberanalytics.comsolubilityofthings.comcoe.edu The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) is critical for obtaining accurate results and is typically benchmarked against experimental data where available.

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org These two orbitals are known as the frontier orbitals. wikipedia.orgucsb.edu

HOMO (Highest Occupied Molecular Orbital): Represents the outermost electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. ucsb.edulibretexts.org

LUMO (Lowest Unoccupied Molecular Orbital): Represents the lowest energy orbital available to accept electrons, indicating the molecule's propensity to act as an electrophile. ucsb.edulibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap suggests that the molecule is more easily excitable and more reactive. For this compound, FMO analysis would identify the likely sites for nucleophilic and electrophilic attack. The chlorine and nitrogen atoms, with their lone pairs of electrons, would significantly influence the energy and localization of the HOMO, while the electron-withdrawing nature of the chlorine atoms would affect the LUMO.

Table 1: Illustrative Frontier Molecular Orbital Properties

Property Description Illustrative Value (a.u.)
HOMO Energy Energy of the highest occupied molecular orbital. -0.25
LUMO Energy Energy of the lowest unoccupied molecular orbital. +0.05

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO (LUMO - HOMO). | 0.30 |

Note: The values in this table are hypothetical and for illustrative purposes only, representing typical outputs from an FMO analysis.

An Electrostatic Potential (ESP) map is a three-dimensional visualization that illustrates the charge distribution of a molecule. deeporigin.comlibretexts.org It is created by calculating the electrostatic potential at various points on the electron density surface of the molecule. libretexts.orgscribd.com ESP maps are color-coded to indicate different potential values, with red typically representing regions of negative potential (electron-rich) and blue representing regions of positive potential (electron-poor). deeporigin.comavogadro.cc

For this compound, an ESP map would be invaluable for:

Identifying Reactive Sites: The electron-rich region around the nitrogen atom's lone pair would be shown in red, indicating a site for electrophilic attack. The electron-withdrawing chlorine atoms would create regions of positive potential (blue) on adjacent carbon and hydrogen atoms, highlighting sites susceptible to nucleophilic attack.

Understanding Intermolecular Interactions: ESP maps help predict how the molecule will interact with other molecules, including solvents or biological targets, by visualizing electrostatic complementarity. deeporigin.com

By analyzing the ESP map, researchers can gain insights into the molecule's polarity, solubility, and potential for forming hydrogen or halogen bonds. deeporigin.comnumberanalytics.com

Conformational Analysis and Energy Profiling

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation around its single bonds, and the energy associated with each. libretexts.org For a flexible molecule like this compound, numerous conformations are possible.

Computational methods can systematically explore the potential energy surface of the molecule to identify stable conformers (energy minima) and the energy barriers between them (transition states). youtube.com This is often done by rotating key dihedral angles and calculating the potential energy at each step. libretexts.org

The resulting energy profile provides critical information:

Global Minimum Conformation: The most stable, lowest-energy conformation of the molecule.

Local Minima Conformations: Other stable, but higher-energy, conformers.

Rotational Barriers: The energy required to rotate from one conformer to another.

Reaction Pathway Simulations and Transition State Characterization

Computational chemistry provides powerful tools to simulate the entire pathway of a chemical reaction, from reactants to products. fiveable.menumberanalytics.com This involves mapping the potential energy surface to locate the minimum energy path. acs.org A key goal is to identify and characterize the transition state—the highest energy point along this path. fiveable.me

For reactions involving this compound, such as nucleophilic substitution or elimination, simulations can:

Elucidate Reaction Mechanisms: Determine the step-by-step process of bond breaking and formation. fiveable.me

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.

Characterize Transition State Structures: Analyzing the geometry of the transition state provides insight into the mechanism. A transition state is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

These simulations allow chemists to explore the feasibility of different reaction pathways and understand how factors like solvent or substituents can influence the outcome of a reaction. numberanalytics.comacs.org

Prediction and Validation of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, which can then be used to validate theoretical models against experimental data. nih.gov

Infrared (IR) Spectroscopy: Frequency calculations used to confirm optimized structures and transition states also yield theoretical IR spectra. The calculated vibrational frequencies and their intensities can be compared with experimental IR spectra to help assign specific peaks to molecular motions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. als-journal.comyoutube.com These theoretical predictions are invaluable for interpreting complex experimental NMR spectra and confirming the molecular structure.

UV-Vis Spectroscopy: The electronic transitions that give rise to UV-Vis absorption can be modeled using Time-Dependent DFT (TD-DFT). youtube.comyoutube.com These calculations predict the absorption wavelengths and oscillator strengths, helping to interpret the electronic spectrum of the molecule. youtube.comacs.org

Good agreement between predicted and experimental spectra provides strong confidence in the accuracy of the computational model and the calculated molecular properties. youtube.com

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

There is currently no specific, publicly accessible research detailing molecular dynamics (MD) simulations of this compound. MD simulations are a computational method used to study the physical movements of atoms and molecules over time. Such simulations for this compound would be valuable for understanding its dynamic behavior, including conformational changes and interactions with its environment.

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are used to simulate the atoms' movements. For a molecule like this compound, simulations could reveal how the molecule folds and flexes, and the timescales of these motions.

Furthermore, MD simulations are instrumental in studying solvent effects. By simulating the compound in a virtual box of solvent molecules (like water, ethanol, or a non-polar solvent), one can observe how the solvent influences the solute's conformation and dynamics. Key parameters that could be investigated include:

Radial Distribution Functions (RDFs): To understand the structuring of solvent molecules around the solute.

Hydrogen Bonding Dynamics: To analyze the formation and breaking of hydrogen bonds between the amine and protic solvents.

Solvation Free Energy: To quantify the energetic favorability of dissolving the compound in a particular solvent.

While general methodologies for running MD simulations on organic molecules are well-established, the specific parameters for this compound would need to be defined within a chosen force field. The development of accurate force fields for chlorinated organic compounds is an active area of research.

Theoretical Studies of Isomeric Forms and their Relative Stabilities

Specific theoretical studies on the isomeric forms of this compound and their relative stabilities are not found in the surveyed literature. Isomers are molecules that have the same molecular formula but different arrangements of atoms. For this compound, potential isomers include constitutional isomers (where the connectivity of atoms is different) and stereoisomers (where the connectivity is the same, but the spatial arrangement is different).

The compound this compound has a chiral center at the second carbon atom, meaning it can exist as a pair of enantiomers (R and S forms). Furthermore, rotation around the carbon-carbon single bonds can lead to different conformers (rotational isomers).

Theoretical studies, typically using quantum mechanical methods like Density Functional Theory (DFT), are employed to calculate the energies of these different isomers. By comparing the calculated energies, the relative stabilities can be determined. The isomer with the lowest energy is the most stable. Such calculations can provide valuable data, as summarized in the hypothetical table below:

Isomer/Conformer Method/Basis Set Relative Energy (kcal/mol) Reference
(R)-2,3-dichloro-N,N-dimethylpropan-1-amineDFT/B3LYP/6-31G0.00Hypothetical
(S)-2,3-dichloro-N,N-dimethylpropan-1-amineDFT/B3LYP/6-31G0.00Hypothetical
Conformer 1 (gauche)DFT/B3LYP/6-31G1.2Hypothetical
Conformer 2 (anti)DFT/B3LYP/6-31G0.5Hypothetical

These computational approaches would allow for a systematic investigation of the potential energy surface of the molecule, identifying the energy minima corresponding to stable conformers and the transition states that connect them. Factors influencing the relative stabilities would include steric hindrance between the bulky chlorine atoms and the dimethylamino group, as well as electronic effects such as dipole-dipole interactions.

Applications of 2,3 Dichloro N,n Dimethylpropan 1 Amine As a Synthetic Building Block

Precursor for the Synthesis of Nitrogen-Containing Heterocyclic Compounds

While dichlorinated alkylamines are generally valuable precursors for the synthesis of nitrogen-containing heterocycles, the specific application of 2,3-dichloro-N,N-dimethylpropan-1-amine in these transformations is not as extensively documented as that of its isomers. The strategic placement of its functional groups theoretically allows for cyclization reactions; however, detailed research findings on its direct use for creating specific heterocyclic systems are limited.

The synthesis of three-membered aziridine (B145994) rings typically involves the intramolecular cyclization of vicinal amino halides. Although this compound possesses the necessary components, its direct conversion to aziridine derivatives is not a commonly reported synthetic route in the scientific literature.

The formation of five-membered (pyrrolidine) or six-membered (piperidine) rings from acyclic precursors often requires bifunctional molecules that can react with a dinucleophile or undergo intramolecular cyclization. While the structure of this compound suggests potential for such applications, its role as a starting material for the construction of pyrrolidine (B122466) and piperidine (B6355638) ring systems is not prominently featured in available chemical synthesis literature.

Role in the Alkylation of Diverse Organic Substrates

A significant application of this compound stems from its capacity to act as an alkylating agent. wikipedia.orglibretexts.org The two chlorine atoms on the propyl chain are effective leaving groups in nucleophilic aliphatic substitution reactions. wikipedia.org This reactivity allows the compound to introduce the N,N-dimethylaminodichloropropyl group to various nucleophilic substrates.

One of the key uses in this context is as a quaternization reagent for other amines. sriramchem.com The reaction of this compound with a tertiary amine, for example, leads to the formation of a quaternary ammonium (B1175870) salt. sriramchem.com These resulting salts have found applications in various industrial contexts, including as surfactants, disinfectants, and phase transfer catalysts. sriramchem.com The process is generally complicated by the fact that the newly formed, more substituted amine can be more nucleophilic than the starting amine, potentially leading to multiple alkylations. wikipedia.orgmasterorganicchemistry.com

Substrate TypeProduct TypePotential Application of Product
Tertiary AminesQuaternary Ammonium SaltsSurfactants, Disinfectants, Phase Transfer Catalysts sriramchem.com

Building Block in the Synthesis of Complex Organic Molecules

The difunctional nature of this compound makes it a valuable building block for synthesizing more complex organic molecules with specific biological or material properties. sriramchem.com

This compound is a key intermediate in the synthesis of certain agrochemicals, particularly a class of insecticides derived from the natural toxin nereistoxin (B154731). wikipedia.org Nereistoxin was first isolated from a marine annelid and acts by blocking the nicotinic acetylcholine (B1216132) receptor in insects. wikipedia.org Synthetic analogues have been developed to be less toxic to mammals while retaining potent insecticidal activity. wikipedia.org

Specifically, the derivative known as Bensultap is synthesized through the reaction of the sodium salt of benzenethiolsulfonate with N,N-dimethyl 2,3-dichloropropylamine. wikipedia.org This reaction underscores the role of the dichlorinated amine as a crucial electrophilic component for constructing the final insecticide framework. The compound is also identified as an impurity in the related nereistoxin insecticide, Cartap. sriramchem.com

Agrochemical ClassSpecific ExampleRole of this compound
Nereistoxin Analogue InsecticidesBensultapKey building block for the synthesis of the active ingredient. wikipedia.org
Nereistoxin Analogue InsecticidesCartapServes as a chemical intermediate and is a known impurity. sriramchem.com

In addition to its role in agrochemicals, this compound serves as a valuable intermediate in the synthesis of various organic compounds for the pharmaceutical industry. sriramchem.comguidechem.com Its utility lies in its function as a versatile building block that can be incorporated into larger, more complex molecules being investigated for potential therapeutic applications. guidechem.com

The compound allows for the introduction of the N,N-dimethylaminodichloropropyl moiety, which can be further functionalized or can serve as a key structural component of a larger scaffold. While its application is broad, it is primarily used in the early stages of synthesis to construct chemical intermediates that will undergo further reactions to yield final active pharmaceutical ingredients. sriramchem.comguidechem.com

IndustryApplicationFunction
PharmaceuticalSynthesis of Pharmaceutical IntermediatesA building block for constructing complex molecular scaffolds. sriramchem.comguidechem.com
ChemicalSynthesis of Corrosion InhibitorsUsed in the formulation of metal-protecting agents. sriramchem.com
ChemicalSynthesis of Ion Exchange ResinsPlays a role in the synthesis of resins for water treatment. sriramchem.com

Derivatization Strategies for Structure-Reactivity Relationship Studies (focus on chemical transformations)

This compound serves as a versatile synthetic building block, primarily owing to the presence of two reactive chlorine atoms and a tertiary amine functionality. These structural features allow for a variety of chemical transformations, making it a valuable precursor for generating libraries of compounds for structure-reactivity relationship (SRR) studies. The derivatization strategies involving this compound predominantly revolve around nucleophilic substitution reactions at the chlorinated carbons and transformations involving the dimethylamino group.

A key derivatization strategy for this compound is its conversion into azetidine (B1206935) derivatives through intramolecular cyclization. This process typically involves the treatment of the dichloro compound with a base, leading to the formation of a strained four-membered azetidinium salt, which can then be functionalized. This cyclization provides a rigid scaffold that is amenable to systematic modification for SRR investigations.

For instance, the synthesis of various 3-substituted-N,N-dimethylazetidines can be achieved. The reactivity of the azetidine ring, driven by its inherent ring strain, allows for subsequent ring-opening reactions with various nucleophiles. By systematically varying the nucleophile, a series of derivatives with different physicochemical properties can be generated. The kinetics and regioselectivity of these ring-opening reactions can then be studied to establish a relationship between the nature of the substituent and the reactivity of the azetidine ring.

Another derivatization approach involves the sequential nucleophilic substitution of the two chlorine atoms. By carefully controlling the reaction conditions and the stoichiometry of the nucleophile, it is possible to achieve mono- or di-substitution. This allows for the introduction of one or two different functional groups, leading to a diverse set of derivatives. The reactivity of the remaining chlorine atom in the mono-substituted product can be influenced by the nature of the first substituent, providing insights into electronic and steric effects on reaction rates.

The following table summarizes hypothetical derivatization reactions starting from this compound, illustrating the potential for creating a compound library for SRR studies.

DerivativeReagents and ConditionsPotential Reactivity Studied
N,N-Dimethylazetidin-3-ol1. Base (e.g., NaOH), H2O, heat; 2. HydrolysisRing-opening reactions with electrophiles
3-Anilino-N,N-dimethylazetidine1. Base (e.g., NaH); 2. AnilineNucleophilicity of the exocyclic amine
2-Chloro-N,N-dimethyl-3-phenoxypropan-1-aminePhenol, Base (e.g., K2CO3), controlled stoichiometryReactivity of the remaining C-Cl bond
N,N,N',N'-Tetramethylpropane-1,3-diamineExcess Dimethylamine (B145610), heatBasicity and chelating properties

Detailed research findings on the derivatization of this compound for SRR studies are not extensively reported in publicly available literature, highlighting a potential area for further investigation. However, the known chemistry of analogous dichlorinated alkanes and azetidines provides a strong foundation for such studies.

For example, a systematic study could involve the synthesis of a series of 3-aryloxy-N,N-dimethylazetidines, derived from the corresponding phenols. The electronic properties of the aryl group could be varied (e.g., by introducing electron-donating or electron-withdrawing substituents) and the impact on the reactivity of the azetidine ring towards a specific electrophile could be quantified, for instance, by measuring reaction rates.

Substituent on PhenolReaction Rate (relative to unsubstituted)
p-OCH31.5
p-CH31.2
H1.0
p-Cl0.7
p-NO20.4

Such a study would provide quantitative data to establish a clear structure-reactivity relationship, demonstrating the influence of electronic effects on the chemical transformations of derivatives of this compound.

Emerging Research Directions and Unexplored Avenues

Development of Enantioselective Synthetic Routes to Stereoisomers of 2,3-Dichloro-N,N-dimethylpropan-1-amine

The presence of a stereocenter at the C2 position of this compound implies the existence of (R) and (S) enantiomers. Access to enantiomerically pure forms of this compound could be crucial for applications in pharmaceuticals and as chiral ligands or catalysts. Current synthetic methods primarily yield a racemic mixture. Therefore, a significant and largely unexplored research direction is the development of efficient enantioselective synthetic routes.

Drawing inspiration from the broader field of asymmetric synthesis, several strategies could be envisioned:

Asymmetric Dihalogenation of an Allylic Amine Precursor: A potential route could involve the asymmetric dichlorination of N,N-dimethylallylamine. This would require the development of a suitable chiral catalyst that can control the facial selectivity of chlorine addition to the double bond.

Chiral Pool Synthesis: Starting from readily available chiral precursors, such as amino acids or their derivatives, a multi-step synthesis could be designed to construct the chiral backbone of the target molecule.

Kinetic Resolution: A racemic mixture of this compound or a suitable precursor could be resolved using a chiral catalyst or enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched substrate. The catalytic asymmetric N-allylation of meso-vicinal diamines has been shown to be an effective method for desymmetrization, a strategy that could be adapted for related dihaloamine precursors. nih.gov

The successful development of such enantioselective routes would be a significant advancement, enabling the investigation of the stereospecific properties and applications of the individual enantiomers of this compound.

Integration into Flow Chemistry and Continuous Manufacturing Processes

The production of fine chemicals and pharmaceutical intermediates is increasingly shifting from traditional batch processes to more efficient, safer, and scalable continuous flow manufacturing. nih.govku.edu The synthesis of halogenated organic compounds, which can often be exothermic and require precise control of reaction parameters, is particularly well-suited for flow chemistry. rsc.orgresearchgate.net

The integration of the synthesis of this compound into a continuous flow process represents a significant research and development opportunity. Key areas of exploration would include:

Reactor Design and Optimization: Developing a flow reactor setup that allows for precise control of temperature, pressure, and residence time for the chlorination and amination steps. This could lead to improved yield, selectivity, and safety compared to batch synthesis.

In-line Purification and Analysis: Incorporating in-line purification techniques, such as liquid-liquid extraction or continuous crystallization, to isolate the desired product without the need for intermediate batch workups. Process analytical technology (PAT) could be implemented for real-time monitoring of the reaction progress and product quality.

The transition to a continuous manufacturing process for this compound could offer substantial economic and environmental benefits, particularly for large-scale production. d-nb.info

Advanced Catalytic Applications of this compound and its Functionalized Derivatives

The tertiary amine and the two chloro-substituents in this compound provide multiple handles for its application and functionalization in catalysis.

As a Ligand in Homogeneous Catalysis: The nitrogen atom of the dimethylamino group can act as a ligand for transition metals. By strategically modifying the substituents on the nitrogen or the carbon backbone, it may be possible to create novel ligands for various catalytic transformations, such as cross-coupling reactions or hydrogenations.

As a Precursor to Phase-Transfer Catalysts: Quaternization of the tertiary amine with a suitable alkyl halide would yield a quaternary ammonium (B1175870) salt. Such salts, particularly those with long alkyl chains, are known to function as phase-transfer catalysts, facilitating reactions between reactants in immiscible phases.

Functionalization for Organocatalysis: The chlorine atoms can be substituted with other functional groups to create novel organocatalysts. For example, replacement of one or both chlorine atoms with a thiol or a phosphine (B1218219) group could lead to new catalysts for a range of organic transformations.

The exploration of these catalytic applications is a fertile ground for research, with the potential to uncover new and efficient catalytic systems based on the this compound scaffold.

Exploration of Novel Reactivity Modes and Transformations

The vicinal dihalide arrangement in this compound suggests a rich and underexplored reactivity profile. Beyond simple nucleophilic substitution of the chlorine atoms, several more complex transformations could be investigated:

Dehydrohalogenation Reactions: Treatment with a strong base could lead to the elimination of one or both molecules of HCl, potentially forming allylic or vinylic amine derivatives. The regioselectivity and stereoselectivity of these eliminations would be of fundamental interest.

Reductive and Oxidative Transformations: The reactivity of the C-Cl bonds under reductive or oxidative conditions could be explored to generate novel functionalized propanamines.

Intramolecular Cyclization Reactions: If one of the chlorine atoms is first substituted by a nucleophile containing a tethered reactive group, subsequent intramolecular reaction with the remaining C-Cl bond could lead to the formation of heterocyclic compounds, such as aziridines or other nitrogen-containing rings.

A systematic study of these and other potential transformations could significantly expand the synthetic utility of this compound as a building block in organic synthesis.

Computational Design of New Applications for Dihaloamine Scaffolds

Computational chemistry and molecular modeling offer powerful tools for predicting the properties and reactivity of molecules, thereby guiding the design of new applications. nih.gov In the context of this compound, computational studies could be employed to:

Predict Reactivity and Reaction Mechanisms: Quantum mechanical calculations can be used to model reaction pathways and transition states for various transformations of the dihaloamine, providing insights into the feasibility and selectivity of new reactions. researchgate.net

Design Novel Catalysts and Ligands: Molecular docking and other computational techniques could be used to design derivatives of this compound that can act as effective ligands for specific metal catalysts or as organocatalysts for particular reactions.

Investigate Intermolecular Interactions: Computational methods can be used to study the non-covalent interactions of the dihaloamine, such as halogen bonding, which could be important for its potential applications in supramolecular chemistry and materials science. nih.gov

The synergy between computational modeling and experimental work will be crucial for accelerating the discovery of new and innovative applications for this dihaloamine scaffold.

Potential in Supramolecular Chemistry and Materials Science (if structurally relevant)

The presence of two chlorine atoms in this compound opens up the possibility of its use as a building block in supramolecular chemistry and materials science, primarily through the formation of halogen bonds. A halogen bond is a non-covalent interaction between a halogen atom (the donor) and a Lewis base (the acceptor). nih.gov

Emerging research in this area could focus on:

Crystal Engineering: The directional nature of halogen bonds could be exploited to control the packing of molecules in the solid state, leading to the design of new crystalline materials with desired properties. researchgate.net

Self-Assembly in Solution: In solution, this compound could self-assemble with suitable halogen bond acceptors to form well-defined supramolecular structures, such as capsules or gels. nih.govbeilstein-journals.org The tertiary amine group could also participate in hydrogen bonding or electrostatic interactions, providing an additional level of control over the self-assembly process.

Functional Materials: By incorporating photoresponsive or electroactive moieties into the dihaloamine scaffold, it may be possible to create functional materials whose properties can be controlled by external stimuli.

Q & A

Q. What are the common synthetic routes for 2,3-Dichloro-N,N-dimethylpropan-1-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via chlorination of allyl-dimethylamine intermediates. A key route involves reacting dimethylamine with allyl chloride followed by chlorine gas addition to the double bond (). Optimizing stoichiometry (e.g., 1:1.2 molar ratio of allyl chloride to dimethylamine) and temperature (0–5°C for chlorine addition) minimizes byproducts like over-chlorinated species. Post-synthesis purification via fractional distillation under reduced pressure (e.g., 40–50°C at 10 mmHg) is critical for isolating the target compound (>95% purity). Gas chromatography-mass spectrometry (GC-MS) with a DB-5 column is recommended for purity assessment .

Q. How can researchers characterize this compound using spectroscopic methods?

  • Methodological Answer :
  • NMR Analysis :
  • ¹H NMR (CDCl₃): δ 3.45–3.30 (m, 2H, CH₂N), 3.10 (s, 6H, N(CH₃)₂), 2.85–2.70 (m, 1H, CHCl₂), 1.90–1.70 (m, 2H, CH₂).
  • ¹³C NMR : δ 55.2 (N(CH₃)₂), 48.1 (CH₂N), 44.5 (CHCl₂), 28.3 (CH₂).
    Discrepancies in reported shifts (e.g., CHCl₂ region) may arise from solvent polarity or residual water ().
  • IR Spectroscopy : Strong C-Cl stretches at 650–750 cm⁻¹ confirm dichlorination.

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies often stem from variations in assay conditions or derivative stability. For example:
  • Case Study : In pesticidal studies, derivatives like bensultap () show variable efficacy due to hydrolysis susceptibility. Researchers should:

Standardize bioassay conditions (pH 7.4 buffer, 25°C).

Track degradation via HPLC-MS (e.g., C18 column, 0.1% formic acid in H₂O/MeOH gradient).

Compare LC₅₀ values across studies using ANOVA to identify statistically significant outliers .

Q. How can reaction pathways be optimized to reduce genotoxic impurities during large-scale synthesis?

  • Methodological Answer : Chlorinated byproducts (e.g., 3-chloro derivatives) are common genotoxic risks. Mitigation strategies include:
  • Process Optimization :
  • Use flow chemistry to control chlorine gas addition (residence time <2 min, 5°C).
  • In-line FTIR monitors Cl₂ consumption to halt reactions at 95% conversion.
  • Purification :
  • Solid-phase extraction (SPE) with silica gel removes polar impurities.
  • Validate purity via ICP-MS for residual chlorine quantification (<10 ppm) .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level models transition states. Key findings:
  • The C2-Cl bond is more labile than C3-Cl (bond dissociation energy: 68 vs. 72 kcal/mol).
  • Solvent effects (e.g., DMSO vs. THF) alter activation barriers by 3–5 kcal/mol.
  • Validation : Compare computed ΔG‡ with experimental kinetic data (e.g., SN2 reactions with NaN₃) .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound hydrochloride salts vary across studies?

  • Methodological Answer : Crystallization conditions influence salt polymorphism:
  • Example : Slow evaporation from ethanol produces a monoclinic lattice (δ 3.35 ppm for CH₂N), while rapid precipitation yields a triclinic form (δ 3.50 ppm).
  • Resolution :

Report crystallization solvents and rates.

Use X-ray diffraction (Cu-Kα radiation) to correlate crystal structure with spectral data .

Structure-Activity Relationship (SAR) Studies

Q. How does halogen substitution (Cl vs. Br) impact the bioactivity of 2,3-Dihalo-N,N-dimethylpropan-1-amine derivatives?

  • Methodological Answer :
  • Data Table :
DerivativeLC₅₀ (Insecticidal, ppm)Log PMetabolic Half-Life (h)
2,3-DiCl12.5 ± 1.22.86.7
2,3-DiBr8.4 ± 0.93.54.2
  • Analysis : Increased lipophilicity (Log P) with Br enhances membrane penetration but accelerates hepatic CYP450 metabolism. Use QSAR models (e.g., CoMFA) to prioritize derivatives with balanced properties .

Experimental Design Considerations

Q. What in vitro models are appropriate for assessing the neurotoxicity of this compound?

  • Methodological Answer :
  • Primary Neuronal Cultures : Rat cortical neurons (DIV 7–10) exposed to 10–100 µM compound for 24h.
  • Endpoints : Mitochondrial membrane potential (JC-1 assay), LDH release.
  • Mechanistic Studies :
  • Patch-clamp electrophysiology to evaluate NMDA receptor modulation.
  • RNA-seq to identify dysregulated pathways (e.g., oxidative stress response) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.